Decoquinate
Overview
Description
Decoquinate is a quinolone coccidiostat used in veterinary medicine . It is used to delay the growth and reproduction of coccidian parasites . It has been used for over 20 years in the control of coccidiosis in domestic ruminants . Decoquinate treats coccidiosis in lambs and calves and prevents coccidiosis in lambs when administered in feed at a dosage of 1 mg decoquinate/kg bodyweight (b.w.) daily for at least 28 days .
Molecular Structure Analysis
Decoquinate has the molecular formula C24H35NO5 . Its IUPAC name is ethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate . The molecular weight of Decoquinate is 417.5 g/mol .
Scientific Research Applications
Efficacy in Parasite Control
Antiparasitic Properties : Decoquinate demonstrates significant efficacy against various parasites, notably in cell cultures. It is particularly effective against Sarcocystis neurona, showing complete inhibition of merozoite production at specific concentrations (Lindsay et al., 2013). Additionally, it has been effective against Neospora caninum tachyzoites in cell cultures (Lindsay, Butler, & Blagburn, 1997).
Coccidiosis Control : In studies focused on coccidiosis, decoquinate has shown efficacy in controlling this condition in various animals. For example, its use in broiler chickens has been noted for controlling Eimeria infections (Guo et al., 2007).
Role in Malaria Research
Antimalarial Potential : Decoquinate has shown promising results in malaria research. It exhibits activity against in vitro blood stage Plasmodium falciparum parasites and has been identified as a potent inhibitor of the parasite’s mitochondrial bc1 complex, highlighting its potential as an antimalarial drug (Nam et al., 2011).
Liver Stage Inhibition : Research indicates that decoquinate is effective against the liver stages of Plasmodium parasites, both in vitro and in vivo, suggesting its utility in preventing malaria infections (Filipa P. da Cruz et al., 2012).
Pharmacological Properties and Development
Chemical and Pharmacological Review : Studies have reviewed the pharmaceutical potential of decoquinate, particularly its antimicrobial activity against various infectious diseases in humans and animals. Efforts are ongoing to overcome its biopharmaceutical limitations for broader applications (Souza, Moreira, & Marcelino, 2022).
- stage Plasmodium infections, demonstrating the potential of advanced drug delivery systems to improve the drug's bioavailability and efficacy (Wang et al., 2014).
Applications in Veterinary Medicine
Veterinary Coccidiosis Management : Decoquinate has a long history of use in controlling coccidiosis in domestic ruminants. It is effective in treating and preventing coccidiosis in lambs and calves, and has been noted for its role in preventing abortions and perinatal losses owing to toxoplasmosis in ewes (Taylor & Bartram, 2012).
Control of Ovine Toxoplasmosis : Decoquinate has been tested for reducing the effects of experimentally induced toxoplasmosis in pregnant ewes, showing a reduction in placental damage, increase in the number and weight of live lambs, and delay in the onset of fever and antibody production (Buxton et al., 1996).
Safety And Hazards
Decoquinate is safe for chickens for fattening at the highest applied concentration in complete feed of 40 mg/kg . It is not genotoxic and not carcinogenic . The inhalation risk for users is considered negligible since inhalation toxicity and exposure are very low . It may cause long-lasting harmful effects to aquatic life .
Future Directions
Decoquinate has the potential for therapy as an antimicrobial drug for veterinary treatment and its optimized derivatives and/or formulations, mainly nanoformulations, have antimicrobial activity against pathogens that infect humans . Based on the results presented here, Decoquinate prototypes could be tested in clinical trials for human application in the coming years .
properties
IUPAC Name |
ethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO5/c1-4-7-8-9-10-11-12-13-14-30-21-15-18-20(16-22(21)28-5-2)25-17-19(23(18)26)24(27)29-6-3/h15-17H,4-14H2,1-3H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAYEQICABJSTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046851 | |
Record name | Decoquinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decoquinate | |
CAS RN |
18507-89-6 | |
Record name | Decoquinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18507-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decoquinate [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018507896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decoquinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11394 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DECOQUINATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759109 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | DECOQUINATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339057 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Decoquinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 6-decyloxy-7-ethoxy-4-hydroxy-3-quinolinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.521 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECOQUINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/534I52PVWH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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